5-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-1H-1,2,3-benzotriazole
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Description
5-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-1H-1,2,3-benzotriazole is a useful research compound. Its molecular formula is C18H20N6OS and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.14193046 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
The scientific research into compounds containing benzotriazole and thiazole frameworks often revolves around their synthesis and evaluation for various biological activities. For example, Kaur et al. (2012) synthesized compounds featuring benzoxazepine and benzothiazepine, evaluating them for antipsychotic and anticonvulsant activities, highlighting the diverse pharmacological potentials of such structures (Kaur, H., Kumar, S., Chaudhary, A., & Kumar, A., 2012). Similarly, Shukla and Srivastava (2008) explored the antimicrobial activities of novel thiadiazoles, derived from benzotriazole, against various pathogens, demonstrating the utility of these compounds in addressing microbial resistance (Shukla, D., & Srivastava, S., 2008).
Antibacterial and Antifungal Properties
The incorporation of benzotriazole and thiazole moieties into heterocyclic compounds has been shown to enhance antibacterial and antifungal properties. Rani et al. (2021) synthesized N-substituted benzylidene-2-(1H-benzotriazol-1-yl)acetohydrazide derivatives, which demonstrated significant antibacterial activity, underscoring the potential of these compounds in developing new antimicrobial agents (Rani, K., Kaur, C., Sharma, P., Kumar, R., & Singh, G., 2021).
Antiviral Agents
Explorations into the antiviral properties of benzotriazole-derived compounds have also been conducted. Eldebss et al. (2015) reported on the design, synthesis, and biological evaluation of novel benzo[d]imidazole-based heterocycles as broad-spectrum antiviral agents, providing insights into the molecular basis of their action against various viruses, further illustrating the versatility of benzotriazole derivatives in scientific research applications (Eldebss, T. M. A., Farag, A., Abdulla, M. M., & Arafa, R. K., 2015).
Anticancer Activities
The anticancer potential of thiazole and thiadiazole derivatives has been a subject of significant interest. Gomha et al. (2017) synthesized a series of thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety, which exhibited potent anticancer activities, suggesting the promise of these compounds in cancer research (Gomha, S. M., Abdelaziz, M. R., Kheder, N. A., Abdel-aziz, H. M., Alterary, S., & Mabkhot, Y., 2017).
Properties
IUPAC Name |
2H-benzotriazol-5-yl-[(1S,5R)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c25-18(13-2-4-16-17(5-13)21-22-20-16)24-7-12-1-3-15(24)9-23(6-12)8-14-10-26-11-19-14/h2,4-5,10-12,15H,1,3,6-9H2,(H,20,21,22)/t12-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWCYMFELIGFEW-SWLSCSKDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2C(=O)C3=CC4=NNN=C4C=C3)CC5=CSC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=CC4=NNN=C4C=C3)CC5=CSC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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